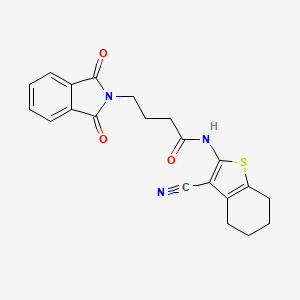

![molecular formula C19H21N3O4 B3571541 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3571541.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Descripción general

Descripción

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry. They are part of many bioactive heterocyclic compounds and are of wide interest due to their diverse biological and clinical applications . Benzimidazole is a constituent of many natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The usual synthesis of benzimidazole involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mecanismo De Acción

Target of Action

The primary target of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide is the human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This results in enhanced glucose utilization and insulin release, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The activation of GK by this compound affects the glycolysis pathway . By increasing the activity of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to increased glucose utilization and insulin secretion, contributing to the regulation of blood glucose levels .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .

Result of Action

The activation of GK by this compound leads to enhanced glucose utilization and insulin secretion . This helps to regulate blood glucose levels, making this compound a potential therapeutic agent for the treatment of type-2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential as a selective inhibitor of topoisomerase II. This makes it a useful tool for studying the role of this enzyme in DNA replication and cancer cell proliferation. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research involving N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide. One potential direction is the development of more selective inhibitors of topoisomerase II that can be used in cancer treatment. Additionally, this compound could be further investigated for its potential use in treating neurodegenerative diseases. Further research could also focus on identifying the optimal dosage and administration route for this compound to minimize toxicity and maximize efficacy.

Aplicaciones Científicas De Investigación

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-24-15-10-12(11-16(25-2)18(15)26-3)19(23)20-9-8-17-21-13-6-4-5-7-14(13)22-17/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAGWUGCDXECBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide](/img/structure/B3571468.png)

![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3571478.png)

![2-(2-bromophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571486.png)

![2-(4-methoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571491.png)

![2-(3,4-dimethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571505.png)

![2-[(2,6-dimethylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571510.png)

![8,9-diphenyl-2-(3-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571514.png)

![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3571534.png)

![4-benzoyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3571540.png)

![ethyl 3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoate](/img/structure/B3571549.png)

![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3571551.png)